molecular formula C22H31N3O3 B14785079 rel-tert-Butyl (3a'S,6a'S)-5'-benzyl-3'-oxohexahydro-2'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1-carboxylate

rel-tert-Butyl (3a'S,6a'S)-5'-benzyl-3'-oxohexahydro-2'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1-carboxylate

Cat. No.: B14785079
M. Wt: 385.5 g/mol
InChI Key: UWETWKRMNKDEAU-UHFFFAOYSA-N
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Description

rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the spiro structure: This can be achieved through a cyclization reaction involving a piperidine derivative and a pyrrole derivative under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.

    Benzylation: The benzyl group can be introduced using benzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to specific therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3aR,6aR)-rel-3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2 (1H)-carboxylate
  • tert-Butyl (3aR,6aR)-rel-octahydropyrrolo[3,4-c]pyrrole-2 (1H)-carboxylate

Uniqueness

rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate is unique due to its spiro structure and the presence of both benzyl and tert-butyl groups. These structural features confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H31N3O3

Molecular Weight

385.5 g/mol

IUPAC Name

tert-butyl 5-benzyl-1-oxospiro[3a,4,6,6a-tetrahydro-2H-pyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C22H31N3O3/c1-21(2,3)28-20(27)25-11-9-22(10-12-25)18-15-24(14-17(18)19(26)23-22)13-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,23,26)

InChI Key

UWETWKRMNKDEAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3CN(CC3C(=O)N2)CC4=CC=CC=C4

Origin of Product

United States

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